molecular formula C7H8N2O3 B12844807 5-Amino-2-methoxynicotinic acid

5-Amino-2-methoxynicotinic acid

Cat. No.: B12844807
M. Wt: 168.15 g/mol
InChI Key: NDXWDDWOMFIOMZ-UHFFFAOYSA-N
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Description

5-Amino-2-methoxynicotinic acid is a substituted nicotinic acid derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . Its structure features a methoxy group (-OCH₃) at the 2-position and an amino group (-NH₂) at the 5-position of the pyridine ring.

Properties

IUPAC Name

5-amino-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXWDDWOMFIOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxynicotinic acid typically involves the reaction of 2-methoxynicotinic acid with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Amino-2-methoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. It is known to act as a precursor to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP. These coenzymes play a crucial role in redox reactions and energy metabolism within cells. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective effects, although the exact mechanisms are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and commercial differences between 5-amino-2-methoxynicotinic acid and analogous compounds:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Availability Key Properties
This compound 1554360-43-8 2-OCH₃, 5-NH₂ 168.15 98% Discontinued Higher lipophilicity due to methoxy group; potential solubility challenges in polar solvents.
5-Aminonicotinic acid 24242-19-1 5-NH₂ 138.12 N/A Available Smaller molecular weight; lacks methoxy group, enhancing polarity and aqueous solubility.
2-Aminonicotinic acid 5345-47-1 2-NH₂ 138.12 N/A Available Amino group at 2-position may alter reactivity in coupling reactions or metal coordination.
6-Amino-2-methylnicotinic acid N/A 2-CH₃, 6-NH₂ 152.15 (estimated) N/A Inquiry-based Methyl group increases steric hindrance; positional isomerism affects electronic properties.
2-Amino-5-methylnicotinic acid N/A 2-NH₂, 5-CH₃ 152.15 (estimated) N/A Discontinued Methyl substituent may enhance metabolic stability compared to methoxy analogs.

Key Comparative Insights:

Structural Differences: Methoxy vs. Positional Isomerism: Moving the amino group from the 5-position (as in this compound) to the 6-position (6-amino-2-methylnicotinic acid) alters electronic distribution, impacting reactivity in synthetic pathways .

Commercial Availability: this compound and 2-amino-5-methylnicotinic acid are discontinued, limiting their accessibility for current research . In contrast, 5-aminonicotinic acid remains available, making it a more practical choice for studies requiring nicotinic acid scaffolds .

Physicochemical Properties: The methoxy group in this compound may stabilize the molecule via resonance effects but could also introduce steric hindrance in reactions targeting the pyridine ring . Compared to methyl-substituted analogs (e.g., 2-amino-5-methylnicotinic acid), the methoxy group’s higher electronegativity may influence hydrogen bonding and solubility profiles .

Research Applications: While 5-aminonicotinic acid is widely used as a building block in heterocyclic chemistry , the discontinued status of this compound suggests niche or exploratory applications, possibly in specialized ligand design or prodrug development.

Biological Activity

5-Amino-2-methoxynicotinic acid (5-AMNA) is an organic compound belonging to the class of nicotinic acid derivatives. Its unique structure, characterized by an amino group at the 5-position and a methoxy group at the 2-position of the pyridine ring, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of 5-AMNA, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H8_{8}N2_{2}O3_{3}. The structural configuration allows for various interactions with biological targets, enhancing its therapeutic potential.

1. Antimicrobial Activity

Research indicates that 5-AMNA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, 5-AMNA has been shown to possess anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This modulation of inflammatory pathways presents potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: Inhibition of Inflammatory Markers

A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with 5-AMNA resulted in a significant reduction in the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

The biological activity of 5-AMNA is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and methoxy groups on the nicotinate ring facilitate binding to molecular targets, leading to modulation of their activity. This interaction can result in:

  • Inhibition of Enzyme Activity: By binding to active sites on enzymes, 5-AMNA can inhibit their function, affecting metabolic pathways.
  • Activation of Signaling Pathways: The compound may also activate certain signaling pathways that promote cellular responses beneficial in therapeutic contexts.

Research Findings

Recent studies have highlighted the versatility of 5-AMNA in various biological systems:

  • Antioxidative Properties: Research indicates that derivatives of amino acids similar to 5-AMNA exhibit antioxidative activities, which could further enhance its therapeutic profile .
  • Potential in Drug Development: The unique structural features of 5-AMNA make it a valuable scaffold for drug design, particularly in developing new antimicrobial and anti-inflammatory agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduces TNF-α and IL-6 levels
AntioxidativeExhibits radical-scavenging activity

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